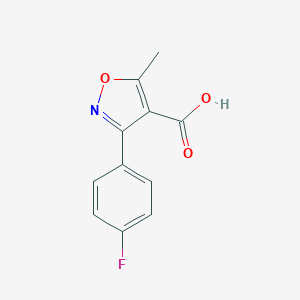

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Descripción

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 1736-21-6; molecular formula: C₁₁H₈FNO₃; molecular weight: 221.19 g/mol) is a fluorinated isoxazole derivative characterized by a para-fluorophenyl group at the 3-position and a methyl group at the 5-position of the isoxazole ring. It is a white crystalline powder with applications in medicinal chemistry, particularly as a precursor for synthesizing bioactive amides and carboxamides .

This compound has been utilized in the development of antioxidants, enzyme inhibitors, and antimicrobial agents. For example, it serves as a key intermediate in synthesizing fluorophenyl-isoxazole-carboxamide derivatives with demonstrated antioxidant activity (IC₅₀ values against DPPH radicals: 28–45 μM) and inhibitory effects on enzymes like α-amylase and lipase .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEGBONVUJDOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381699 | |

| Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-21-6 | |

| Record name | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-Fluorophenyl)-5-methylisoxazole. The final step involves the carboxylation of the isoxazole ring using carbon dioxide under basic conditions to obtain the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Analgesic Drugs: This compound is a crucial intermediate in synthesizing various pharmaceuticals, notably those targeting inflammatory conditions and pain relief. Its structural properties facilitate the design of new therapeutic agents that can effectively modulate inflammatory pathways .

Case Study:

A study evaluated a series of fluorophenyl-isoxazole derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer effects, suggesting potential applications in oncology .

Agricultural Chemicals

Key Applications:

- Agrochemicals: The compound is utilized in formulating pesticides and herbicides, enhancing crop protection against specific pests and diseases. Its efficacy in agricultural applications makes it a valuable component in sustainable farming practices .

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: Researchers employ this compound to investigate enzyme inhibition mechanisms, contributing to the understanding of metabolic pathways and the development of targeted therapies for various diseases .

Data Table: Enzyme Inhibition Studies

| Study Reference | Target Enzyme | Inhibition Type | Observations |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | Significant reduction in enzyme activity observed | |

| Lipoxygenase | Non-competitive | Moderate inhibition noted |

Material Science

Key Applications:

- Advanced Materials Development: The compound is explored for its potential in creating polymers with enhanced thermal and mechanical properties, which are essential for various industrial applications .

Diagnostic Tools

Key Applications:

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The isoxazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Isoxazole Carboxylic Acids

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

- CAS : 91182-58-0

- Molecular Weight : 282.09 g/mol

- Key Differences : Replacement of fluorine with bromine at the para position increases molecular weight and lipophilicity. Bromine’s larger atomic radius and weaker electron-withdrawing effect compared to fluorine may alter binding interactions in biological systems.

- Applications : Used in organic synthesis; soluble in chloroform and DMSO .

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

- CAS : 3919-74-2

- Key Differences : Chlorine and fluorine substituents at the 2- and 6-positions introduce steric hindrance and electronic effects distinct from the para-fluorophenyl analog.

- Applications: Known as Flucloxacillin impurity D, highlighting its relevance in pharmaceutical quality control .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

- CAS : 3919-76-4

- Molecular Weight : 272.08 g/mol

- Applications: Intermediate in antibacterial drug synthesis (e.g., via amide formation with 6-aminopenicillanic acid) .

Heterocyclic Ring-Modified Analogs

5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

- Key Differences : Replacement of the phenyl ring with a thiophene introduces sulfur-mediated π-interactions and altered solubility profiles.

- Synthesis : Hydrolysis of ethyl esters under basic conditions .

3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid

Positional Isomers

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Core Heterocycle Variants

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1736-21-6) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₁H₈FNO₃

- Molecular Weight : 221.19 g/mol

- Melting Point : 199–201 °C

- Purity : ≥97% .

The compound belongs to the isoxazole family, which has been associated with various biological activities, particularly in the context of receptor modulation. Research indicates that derivatives of isoxazole can exhibit selective activity towards adrenergic receptors, which are critical in the treatment of conditions such as benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS) .

1. Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, it has been tested against human prostate cancer cells, demonstrating a dose-dependent reduction in cell viability. This effect is likely mediated through the induction of apoptosis and inhibition of cell cycle progression.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

3. Uroselectivity

Research highlights that derivatives of this compound show enhanced selectivity for α₁ adrenergic receptors, which are implicated in urinary tract function. This selectivity may lead to fewer side effects compared to non-selective adrenergic antagonists, making it a candidate for treating LUTS associated with BPH .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Activity : A study evaluating the compound's effects on prostate cancer cells revealed a significant decrease in cell viability at concentrations ranging from 10 µM to 100 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant reduction in TNF-α and IL-6 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Uroselectivity Studies : In vivo studies demonstrated that administration of the compound led to improved urinary flow rates in animal models of BPH without causing significant hypotension, highlighting its therapeutic potential without common side effects associated with other treatments .

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of 4-fluorophenyl acetonitrile derivatives with β-keto esters under acidic conditions. For example, derivatives of 5-methylisoxazole-4-carbonyl chloride (a structural analog) are synthesized using similar cyclization strategies, as seen in the production of Leflunomide . To optimize purity:

- Use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures).

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Confirm purity via HPLC using reference standards (e.g., Imp. D(EP) with CAS 3919-74-2 as a related impurity marker) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure and confirm substituent positions, as demonstrated for the 4-methoxyphenyl analog (space group P1̄, Z = 2) .

- NMR Spectroscopy: Analyze - and -NMR for fluorophenyl (δ ~7.2–7.8 ppm) and isoxazole ring signals (δ ~6.5–7.0 ppm). Compare with spectral data for 5-methylisoxazole-4-carboxylic acid derivatives .

- FTIR: Identify carboxylic acid O-H stretch (~2500–3000 cm) and isoxazole C=N/C-O bands (~1600–1650 cm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility: Sparingly soluble in water; dissolves in polar solvents (DMSO, DMF) due to the carboxylic acid group. Test solubility gradients using the "shake-flask" method .

- Stability: Store at 2–8°C in airtight containers protected from light and moisture, as recommended for structurally similar isoxazole derivatives . Avoid prolonged exposure to high temperatures (>40°C) to prevent decarboxylation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological potential of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., dihydroorotate dehydrogenase, a Leflunomide target) .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Studies on pyrazole-carboxylic acids show correlations between charge distribution and bioactivity .

- ADMET Prediction: Employ tools like SwissADME to estimate bioavailability and metabolic pathways based on logP and topological polar surface area (TPSA) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Validation: Use HPLC-MS to rule out impurities (e.g., chloro- or methoxy-substituted analogs) that may skew bioassay results .

- Experimental Controls: Include reference compounds (e.g., 5-methylisoxazole-4-carboxylic acid, CAS 42831-50-5) to benchmark activity .

- Dose-Response Analysis: Perform IC titrations across multiple cell lines to account for variability in receptor expression .

Q. What crystallographic insights can guide the design of derivatives with enhanced properties?

Methodological Answer:

- Conformational Analysis: The 4-fluorophenyl group in the crystal lattice adopts a dihedral angle of ~15° relative to the isoxazole plane, influencing steric interactions. Derivatives with substituents at the 3-position may alter packing efficiency .

- Hydrogen Bonding: The carboxylic acid group forms intermolecular O-H···N bonds with adjacent isoxazole rings. Modifying this group to esters or amides could enhance membrane permeability .

Q. Which advanced analytical methods are critical for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-UV/HRMS: Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate impurities like 3-(2-chloro-6-fluorophenyl) analogs. HRMS confirms molecular ions (e.g., [M+H] at m/z 250.05) .

- NMR Relaxometry: Detect low-abundance contaminants (≥0.1%) via -NMR spin-lattice relaxation times .

Q. How does the compound interact with indoor surface materials in environmental chemistry studies?

Methodological Answer:

- Adsorption Studies: Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces, relevant to indoor air quality research .

- Oxidative Reactivity: Expose the compound to ozone or hydroxyl radicals in chamber experiments; analyze degradation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.